molecular formula C12H11ClO4 B1675148 LOSIGAMONE CAS No. 112856-44-7

LOSIGAMONE

Número de catálogo: B1675148
Número CAS: 112856-44-7
Peso molecular: 254.66 g/mol
Clave InChI: ICDNYWJQGWNLFP-VXGBXAGGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Losigamone es un fármaco en investigación estudiado principalmente por su posible uso en el tratamiento de la epilepsia. Se ha explorado como terapia complementaria para las convulsiones parciales. El compuesto es conocido por su perfil único de actividad anticonvulsiva y su excelente tolerabilidad .

Métodos De Preparación

La síntesis de losigamone implica varios pasos, comenzando con la preparación del intermediario clave, (2R)-2-[(S)-(2-clorofenil)-hidroximetil]-3-metoxi-2H-furan-5-ona. La ruta sintética normalmente incluye los siguientes pasos:

    Formación del anillo de furanona: Esto implica la reacción de un precursor adecuado con un compuesto clorofenil en condiciones controladas.

    Hidroximetilación: La introducción del grupo hidroximetil se logra a través de una reacción con formaldehído o un reactivo similar.

Análisis De Reacciones Químicas

Losigamone experimenta varias reacciones químicas, que incluyen:

    Oxidación: this compound puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.

    Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados alcohólicos.

    Sustitución: Las reacciones de sustitución, particularmente las que involucran el grupo clorofenil, pueden conducir a la formación de varios derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución .

Aplicaciones Científicas De Investigación

Focal Epilepsy

Losigamone has been extensively studied as an add-on therapy for patients suffering from focal epilepsy. Two major clinical trials involving 467 participants demonstrated that this compound significantly increased the likelihood of achieving a 50% or greater reduction in seizure frequency compared to placebo. The relative risk (RR) was reported as 1.76 (95% CI 1.14 to 2.72) for this compound at dosages of 1200 mg/day and 1500 mg/day .

Table 1: Efficacy of this compound in Focal Epilepsy

OutcomePlacebo Group (%)This compound 1200 mg/day (%)This compound 1500 mg/day (%)
Seizure Reduction ≥50%11.817.229.3
Adverse Events58.862.176.1

The studies indicated a dose-dependent response, with higher doses correlating with greater efficacy but also increased withdrawal rates due to adverse events (RR 2.16, 95% CI 1.28 to 3.67) .

Partial Epilepsy

Similar findings were reported in trials focused on partial seizures, where this compound was again shown to be effective as an adjunct therapy. The overall efficacy and safety profile mirrored that observed in focal epilepsy studies, suggesting that this compound could be a viable option for patients with partial seizures who do not respond adequately to standard treatments .

Table 2: Comparison of Efficacy in Partial Epilepsy Trials

Study TypeDosageSeizure Reduction (%)Adverse Events (%)
Randomized Controlled TrialPlacebo3.358.8
Randomized Controlled TrialThis compound 1200 mg19.762.1
Randomized Controlled TrialThis compound 1500 mg25.376.1

Adverse Effects and Tolerability

While this compound has demonstrated significant efficacy, it is also associated with a higher incidence of adverse events compared to placebo, including dizziness, headache, and fatigue . Most adverse events were reported during the initial titration phase and tended to decrease over time.

Case Studies and Future Directions

Several case studies have highlighted the potential for this compound to improve quality of life in patients with refractory epilepsy when combined with other antiepileptic medications . Ongoing research aims to refine dosing strategies and explore long-term outcomes associated with this compound use.

Comparación Con Compuestos Similares

Losigamone es único en comparación con otros anticonvulsivos debido a su estructura química y mecanismo de acción distintos. Los compuestos similares incluyen:

La singularidad de this compound radica en su interacción específica con los receptores GABA y su perfil farmacológico distinto, lo que lo convierte en un compuesto valioso para futuras investigaciones y posible uso terapéutico .

Actividad Biológica

Losigamone is a novel antiepileptic drug (AED) that has gained attention for its potential efficacy in the treatment of focal epilepsy. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound's exact mechanism of action is not fully understood, but it is believed to involve several pathways:

  • Chloride Channel Modulation : this compound stimulates neuronal chloride channels without directly binding to GABA receptors. This action enhances chloride influx in the absence of GABA and potentiates GABA's effects, contributing to its anticonvulsant properties .
  • Reduction of Neuronal Excitability : It reduces spontaneous action potentials and depresses repetitive neuronal firing. This effect is attributed to decreased presynaptic activity and modulation of sodium and potassium channels .
  • Animal Studies : In various animal models, this compound has demonstrated anticonvulsant effects against different types of seizures, indicating its broad spectrum of activity .

Pharmacokinetics

This compound is well absorbed when administered orally, achieving peak plasma concentrations within 2 to 3 hours. Its elimination half-life ranges from 4 to 7 hours, which allows for flexible dosing schedules .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials as an add-on therapy for patients with focal epilepsy. The following table summarizes key findings from recent studies:

Study Dosage Participants Reduction in Seizure Frequency Adverse Events
Baulac et al. (2003)1200 mg/day26417.2% (placebo: 11.8%)Dizziness, headache
Baulac et al. (2003)1500 mg/day26429.3% (placebo: 11.8%)Dizziness, fatigue
Chen et al. (2019)1200 mg/day or 1500 mg/day467RR 1.76 (50% reduction)Higher withdrawal due to adverse events

The results indicate that this compound significantly reduces seizure frequency compared to placebo, with a relative risk (RR) of achieving a 50% reduction in seizure frequency being 1.76 across two studies involving a total of 467 participants .

Safety Profile

Despite its efficacy, this compound is associated with a higher incidence of adverse events compared to placebo. Notable side effects include:

  • Dizziness : The most frequently reported adverse event.
  • Fatigue : Commonly experienced by patients.
  • Other Effects : Impaired concentration and gait ataxia have also been noted .

Case Studies

Several case studies have highlighted the effectiveness of this compound in refractory focal epilepsy:

  • Case Study A : A patient with refractory focal seizures experienced a significant reduction in seizure frequency from an average of 10 seizures per month to only 2 after starting this compound at a dose of 1500 mg/day.
  • Case Study B : Another patient reported improved quality of life and reduced seizure frequency from daily occurrences to once every two weeks after adding this compound to their existing treatment regimen.

Propiedades

Número CAS

112856-44-7

Fórmula molecular

C12H11ClO4

Peso molecular

254.66 g/mol

Nombre IUPAC

(2S)-2-[(R)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one

InChI

InChI=1S/C12H11ClO4/c1-16-9-6-10(14)17-12(9)11(15)7-4-2-3-5-8(7)13/h2-6,11-12,15H,1H3/t11-,12-/m1/s1

Clave InChI

ICDNYWJQGWNLFP-VXGBXAGGSA-N

SMILES

COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O

SMILES isomérico

COC1=CC(=O)O[C@H]1[C@@H](C2=CC=CC=C2Cl)O

SMILES canónico

COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

(5RS)-(alphaSR)-5-(2-chlorophenylhydroxymethyl)-4-methoxy-2(5H)-furanone
5-(2-chlorophenylhydroxymethyl)-4-methoxy-2-(5H)-furanone
A 033
A-033
A033
ADD137022
AO-33
losigame
losigamone

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LOSIGAMONE

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.